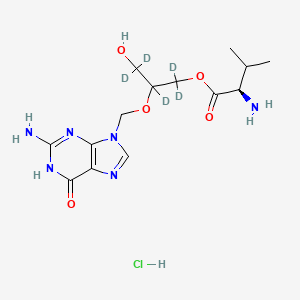

D-Valganciclovir-d5 Hydrochloride

Description

Properties

Molecular Formula |

C14H23ClN6O5 |

|---|---|

Molecular Weight |

395.85 g/mol |

IUPAC Name |

[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-1,1,2,3,3-pentadeuterio-3-hydroxypropyl] (2R)-2-amino-3-methylbutanoate;hydrochloride |

InChI |

InChI=1S/C14H22N6O5.ClH/c1-7(2)9(15)13(23)24-4-8(3-21)25-6-20-5-17-10-11(20)18-14(16)19-12(10)22;/h5,7-9,21H,3-4,6,15H2,1-2H3,(H3,16,18,19,22);1H/t8?,9-;/m1./s1/i3D2,4D2,8D; |

InChI Key |

ZORWARFPXPVJLW-WSOBXZLJSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)[C@@H](C(C)C)N)OCN1C=NC2=C1N=C(NC2=O)N)O.Cl |

Canonical SMILES |

CC(C)C(C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)N.Cl |

Origin of Product |

United States |

Contextualizing Isotopic Labeling in Bioanalytical and Mechanistic Studies of Pharmaceutical Compounds

Isotopic labeling is a technique where an atom in a molecule is replaced by its isotope. In pharmaceutical research, stable isotopes like deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are commonly used. aptochem.commusechem.com Unlike radioactive isotopes, stable isotopes are non-radioactive and safe for use in clinical studies. metsol.com The key advantage of isotopic labeling lies in the mass difference it introduces into the molecule without significantly altering its chemical properties. nih.gov

This mass difference is the cornerstone of its application in mass spectrometry (MS), a powerful analytical technique that separates ions based on their mass-to-charge ratio. scioninstruments.com When a stable isotope-labeled compound, such as D-Valganciclovir-d5 Hydrochloride, is used alongside its non-labeled counterpart (the analyte), the two can be easily distinguished by the mass spectrometer. clearsynth.com This allows for highly accurate and precise quantification of the analyte in complex biological samples like plasma or urine. nih.govnih.gov The use of stable isotope-labeled internal standards helps to correct for variations that can occur during sample preparation, chromatography, and ionization in the mass spectrometer, leading to more robust and reliable data. aptochem.comscioninstruments.com

The Pivotal Role of D Valganciclovir D5 Hydrochloride As a Stable Isotope Labeled Internal Standard

D-Valganciclovir-d5 Hydrochloride is specifically designed for use as an internal standard in the quantification of valganciclovir (B601543) by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). An ideal internal standard co-elutes with the analyte and has similar extraction recovery and ionization response. aptochem.com Because this compound is chemically almost identical to valganciclovir, it behaves in a very similar manner throughout the analytical process.

The "d5" in its name signifies that five hydrogen atoms in the molecule have been replaced by deuterium (B1214612) atoms. This mass increase of five daltons is sufficient to create a distinct signal in the mass spectrometer, preventing interference with the signal from the natural isotopes of valganciclovir. aptochem.com This clear separation of signals is crucial for accurate quantification, especially at low concentrations. The use of deuterated internal standards like this compound significantly improves the precision, accuracy, and robustness of bioanalytical methods. clearsynth.com A sensitive and rugged LC-MS/MS method has been developed and validated for the simultaneous determination of valganciclovir and its active metabolite, ganciclovir (B1264), in human plasma using D-Valganciclovir-d5 and Ganciclovir-d5 (B562537) as internal standards. ijpsonline.com

Prodrug Active Metabolite Relationship: Valganciclovir, Ganciclovir, and the Significance of Deuteration

Strategies for Deuterium (B1214612) Labeling in Complex Organic Synthesis

The introduction of deuterium into complex organic molecules like valganciclovir requires strategic planning to ensure high isotopic enrichment and stability of the label. Deuterium labeling can be achieved through various methods, including the use of deuterated starting materials, deuterium gas (D2) in reduction reactions, or deuterium exchange reactions under specific conditions. One common strategy involves the use of deuterated precursors that can be incorporated into the main molecular scaffold. For molecules with multiple chiral centers, such as valganciclovir, it is crucial that the labeling process does not compromise the stereochemical integrity of the final product. The stability of the deuterium label is also a key consideration, as some C-D bonds can be susceptible to exchange under certain pH or enzymatic conditions. researchgate.net Neutron reflectometry is a technique that benefits from deuterium labeling, as it allows for contrast matching to elucidate the structure and function of complex biological systems. nih.gov

Chemical Synthesis Pathways for this compound

The synthesis of this compound logically starts with a deuterated version of ganciclovir, specifically Ganciclovir-d5 (B562537). researchgate.netaxios-research.com This isotopically labeled precursor contains five deuterium atoms. The synthesis of valganciclovir from ganciclovir involves the esterification of ganciclovir with a protected L-valine derivative. semanticscholar.org

A common approach involves the protection of the amino group of L-valine, for instance, with a benzyloxycarbonyl (Cbz) group, to prevent side reactions during the esterification. google.comresearchgate.net The protected L-valine is then coupled with ganciclovir (or its deuterated analog) in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). google.comgoogle.com

The synthesis can lead to a mixture of monoester and diester products. google.com Chromatographic techniques, such as silica (B1680970) gel column chromatography, are often employed to separate the desired monoester precursor from the reaction mixture. google.com An alternative strategy to avoid the protection-deprotection sequence utilizes (2S)-azido-3-methylbutyric acid as a masked equivalent of L-valine. semanticscholar.org

The final step in the synthesis is the deprotection of the protected monoester precursor to yield valganciclovir. google.com When a Cbz protecting group is used, this is typically achieved through hydrogenation. semanticscholar.orggoogle.com This step is critical for deuterium retention, as harsh reaction conditions could potentially lead to the loss of the deuterium label. The choice of solvent and catalyst is important. For instance, palladium on carbon (Pd/C) is a commonly used catalyst for hydrogenolysis. semanticscholar.org The reaction is typically carried out in a suitable solvent, and it has been noted that using methanol (B129727) or ethanol (B145695) can lead to the formation of N-alkylated impurities. google.com Therefore, alternative solvents are preferred to ensure the purity of the final product. google.com The deprotection is carried out under acidic conditions, using hydrochloric acid to form the hydrochloride salt directly. semanticscholar.orggoogle.com

The table below summarizes a general synthetic pathway:

| Step | Description | Reagents and Conditions |

| 1 | Esterification | Ganciclovir-d5, N-Cbz-L-valine, DCC, in a suitable solvent like DMF. google.comgoogle.com |

| 2 | Purification | Silica gel column chromatography to isolate the monoester precursor. google.com |

| 3 | Deprotection and Salt Formation | Hydrogenation of the monoester precursor using a catalyst (e.g., 10% Pd/C) in the presence of hydrochloric acid. semanticscholar.orggoogle.com |

Stereochemical Considerations in the Synthesis of this compound Diastereomers

Valganciclovir itself is a mixture of two diastereomers because it is the L-valyl ester of ganciclovir. fda.govsemanticscholar.org The esterification of the prochiral ganciclovir molecule with the chiral L-valine creates a new chiral center, resulting in the formation of two diastereomers. Similarly, the synthesis of this compound also produces a mixture of two diastereomers. axios-research.com It is important to control the reaction conditions to obtain the desired ratio of diastereomers, although often the mixture is used as is, since both diastereomers are converted to ganciclovir in the body. semanticscholar.org The stereochemistry of the final product is confirmed through analytical techniques.

Characterization of Isotopic Enrichment and Purity in Synthesized this compound

The characterization of this compound is crucial to confirm its identity, purity, and isotopic enrichment. High-Performance Liquid Chromatography (HPLC) is a standard method to assess the chemical purity of the synthesized compound, with a goal of achieving high purity levels, often greater than 97%. researchgate.netgoogle.com

Mass spectrometry (MS) is the primary technique used to determine the isotopic enrichment. By comparing the mass spectrum of the deuterated compound with that of the non-labeled standard, the degree of deuterium incorporation can be quantified. A high isotopic enrichment (e.g., >98%) is desirable for its use as an internal standard. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 1H NMR, is also used to confirm the structure and can provide information about the positions of the deuterium atoms by observing the disappearance of proton signals at the deuterated sites. researchgate.netresearchgate.net

The table below outlines the key analytical techniques and their purpose in characterizing this compound:

| Analytical Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | To determine chemical purity and identify impurities. researchgate.netgoogle.com |

| Mass Spectrometry (MS) | To confirm molecular weight and determine isotopic enrichment. researchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and the positions of deuterium incorporation. researchgate.netresearchgate.net |

Enzymatic Hydrolysis of the Valyl Ester Moiety

The primary and essential step in the activation of this compound is the enzymatic hydrolysis of its L-valyl ester group. This biotransformation is a rapid and efficient process that yields ganciclovir-d5 and the amino acid L-valine.

Role of Esterases in the Conversion to Ganciclovir

The conversion of valganciclovir to ganciclovir is catalyzed by esterase enzymes. drugbank.comnih.govwikipedia.orgebi.ac.uk These enzymes are abundantly present in the body, facilitating a swift hydrolysis of the prodrug following administration. drugbank.comnih.gov The primary sites for this enzymatic activity are the intestines and the liver. drugbank.comnih.govwikipedia.org This rapid conversion is crucial for achieving therapeutic concentrations of the active drug, ganciclovir. wikipedia.org The L-valyl ester modification significantly enhances the oral bioavailability of ganciclovir, which is otherwise poorly absorbed. wikipedia.orgnih.gov Once hydrolyzed, ganciclovir is then available for phosphorylation in CMV-infected cells, the rate-limiting step for its antiviral activity. drugbank.comnih.gov

Investigation of Enzyme Kinetics and Specificity (where D-label is relevant)

The hydrolysis of valganciclovir follows first-order kinetics. nih.gov Studies on the non-deuterated form of valganciclovir have determined its stability and hydrolysis rates under various pH conditions. For instance, at 37°C and a pH of 7.08, the half-life for the hydrolysis of valganciclovir to ganciclovir is approximately 11 hours. nih.gov The process is significantly influenced by pH, with maximum stability observed at a pH of 3.81, where the half-life extends to 220 days. nih.gov

The deuterium (d5) label in this compound is located on the ganciclovir portion of the molecule. researchgate.net While specific kinetic studies on the enzymatic hydrolysis of the d5-variant are not extensively available, the principles of the kinetic isotope effect (KIE) provide a theoretical framework for its impact. nih.govwikipedia.org The KIE describes the change in reaction rate when an atom in the reactants is replaced with one of its heavier isotopes. wikipedia.org In this case, the carbon-deuterium bonds are stronger than carbon-hydrogen bonds. researchgate.net However, since the hydrolysis of the valyl ester does not directly involve the breaking of these C-D bonds, the primary KIE is expected to be negligible. Any observed effect would likely be a secondary KIE, which is typically much smaller. wikipedia.org The primary purpose of the d5-label is for use as an internal standard in bioanalytical studies to accurately quantify the concentration of ganciclovir derived from the prodrug. researchgate.net

Table 1: Hydrolysis and Isomerization Kinetics of Valganciclovir at 37°C

| pH | Half-life of Hydrolysis (t½) | Half-life of Isomerization (t½) |

| 3.81 | 220 days | >533 hours |

| 7.01 | - | 1 hour |

| 7.08 | 11 hours | - |

Data sourced from studies on non-deuterated valganciclovir. nih.gov

Impact of D-Valganciclovir-d5 Stereochemistry on Biotransformation Pathways

Valganciclovir is synthesized as a mixture of two diastereomers due to the chiral center in the ganciclovir moiety. drugbank.comnih.govguidetopharmacology.org These are the (R)- and (S)-isomers, which are present in an approximate 1:1 ratio. nih.gov Both of these diastereomers are rapidly and extensively converted to ganciclovir by the same esterases. drugbank.comnih.gov

Cellular and Subcellular Localization of Prodrug Activation

The activation of this compound begins with its absorption in the gastrointestinal tract. The hydrolysis of the valyl ester is initiated by esterases present in the intestinal wall. drugbank.comnih.gov Following absorption, the prodrug that has not been hydrolyzed in the intestine passes into the portal circulation and is transported to the liver, where hepatic esterases further contribute to its conversion to ganciclovir. drugbank.comnih.govwikipedia.org

Research on the related prodrug, valacyclovir, has identified a specific hydrolase, termed valacyclovirase, which is associated with mitochondria in rat liver cells. nih.gov It is plausible that similar mitochondrial or other subcellular esterases are involved in the hydrolysis of valganciclovir. Following its generation in the intestinal and hepatic cells, ganciclovir is released into the systemic circulation and distributed throughout the body, including to the sites of CMV infection. drugbank.com It is within the CMV-infected cells that the subsequent and crucial phosphorylation of ganciclovir to its active triphosphate form occurs, a process initiated by a viral-specific protein kinase. drugbank.comwikipedia.org

Molecular and Cellular Pharmacological Investigations of D Valganciclovir D5 Hydrochloride Metabolites

Intracellular Phosphorylation Cascade of Ganciclovir (B1264) Derived from D-Valganciclovir-d5

For ganciclovir to exert its antiviral effect, it must be metabolically activated within the host cell through a sequential phosphorylation process to its triphosphate form. drugbank.compnas.org This activation cascade is a critical determinant of the drug's selectivity and potency, occurring preferentially in cells infected with cytomegalovirus (CMV). drugbank.com

The first and rate-limiting step in the activation of ganciclovir is its conversion to ganciclovir monophosphate. This initial phosphorylation is catalyzed predominantly by a virus-encoded protein kinase. drugbank.com In cells infected with human cytomegalovirus (HCMV), this crucial function is performed by the viral protein kinase pUL97. pnas.orgnih.gov The dependence on a viral-specific enzyme for the initial activation step is a cornerstone of ganciclovir's mechanism, as it ensures that the drug is primarily activated in infected cells, thereby minimizing toxicity to uninfected cells. drugbank.comnih.gov The clinical significance of this step is underscored by the fact that mutations in the UL97 gene are the most common cause of ganciclovir resistance in CMV. nih.gov

Once ganciclovir monophosphate is formed, it serves as a substrate for host cell enzymes, which further phosphorylate it to ganciclovir diphosphate (B83284) and subsequently to the active moiety, ganciclovir triphosphate (GCV-TP). pnas.orgnih.gov Several cellular kinases are involved in this process, including guanylate kinase, which converts the monophosphate to the diphosphate form, and other enzymes like phosphoglycerate kinase that complete the conversion to the triphosphate analogue. nih.gov This multi-step enzymatic conversion leads to the accumulation of active GCV-TP within virus-infected cells. nih.gov

Comparative Analysis of Ganciclovir Triphosphate Selectivity for Viral versus Cellular Polymerases

A key attribute of ganciclovir's therapeutic utility is the selective action of GCV-TP on viral DNA polymerase over host cellular DNA polymerases. nih.gov This selectivity is achieved through a two-fold mechanism.

First, the preferential phosphorylation of ganciclovir in virus-infected cells by the viral pUL97 kinase leads to a significant accumulation of GCV-TP in these cells compared to uninfected cells. pnas.orgnih.gov Second, the resulting GCV-TP is a much more potent inhibitor of the viral DNA polymerase than of the cellular DNA polymerases (e.g., polymerase α and δ). drugbank.comnih.gov This weaker inhibition of host cell polymerases contributes significantly to the drug's selective antiviral effect. nih.gov

The following table summarizes the comparative inhibitory effects, highlighting the selectivity of ganciclovir.

| Cell Type | Phosphorylating Enzyme | Ganciclovir Concentration for 50% Inhibition (IC50) | Reference |

| LM (Murine Fibroblast) | Cellular Kinases | 180 µM (Growth Inhibition) | nih.gov |

| LMTK- (Thymidine Kinase-deficient) | Cellular Kinases | 120 µM (Growth Inhibition) | nih.gov |

| LH7 (LMTK- transformed with HSV-1 TK) | Herpesvirus Thymidine Kinase & Cellular Kinases | 0.07 µM (Growth Inhibition) | nih.gov |

This table demonstrates that cells capable of virally-mediated phosphorylation (LH7 cells) are substantially more sensitive to ganciclovir's effects than those relying solely on cellular kinases.

The combined effect of preferential activation in infected cells and selective inhibition of the viral polymerase ensures that ganciclovir's potent antiviral activity is targeted specifically to viral replication, with considerably less impact on the DNA synthesis of the host cell. nih.gov

Mechanisms of Cellular Uptake and Intracellular Distribution of Ganciclovir Precursors and Metabolites

D-Valganciclovir-d5 hydrochloride, a deuterated stable isotope-labeled form of the L-valyl ester prodrug of ganciclovir, follows the same metabolic and transport pathways as its non-labeled counterpart, valganciclovir (B601543). medchemexpress.com After administration, it is rapidly hydrolyzed by esterases in the intestine and liver to release the active drug, ganciclovir. wikipedia.orgdrugbank.com The efficiency of this process and the subsequent action of ganciclovir at its target site are critically dependent on a series of transport and metabolic steps at the cellular level. These mechanisms ensure the drug reaches the necessary intracellular concentrations, particularly within virus-infected cells.

The cellular uptake of the valganciclovir prodrug is markedly different from that of its active metabolite, ganciclovir. This difference is the basis of the prodrug strategy, designed to overcome the poor oral bioavailability of ganciclovir. researchgate.net

Cellular Uptake of Valganciclovir

Valganciclovir's enhanced absorption is primarily mediated by specific solute carrier (SLC) transporters. Research has identified the human peptide transporters PEPT1 (SLC15A1) and PEPT2 (SLC15A2) as key players in the uptake of valganciclovir. nih.gov

Role of PEPT1: The intestinal peptide transporter PEPT1 is crucial for the high oral bioavailability of valganciclovir. researchgate.net By mimicking the structure of dipeptides, valganciclovir is recognized as a substrate for PEPT1, which is highly expressed in the brush border membrane of intestinal epithelial cells. nih.gov This transporter facilitates the active uptake of the prodrug from the intestinal lumen into the enterocytes. researchgate.net Ganciclovir itself is not a substrate for PEPT1, highlighting the success of the prodrug modification. nih.gov

Role of PEPT2: The renal peptide transporter PEPT2 also recognizes valganciclovir with high affinity. nih.gov This interaction is significant for the renal handling of the prodrug.

Studies using various cell models have quantified the interaction between valganciclovir and these peptide transporters. The affinity is typically measured by the inhibition constant (Kᵢ), which indicates the concentration of the drug required to inhibit the transport of a known substrate by 50%.

| Transporter | Cell System | Kᵢ Value (mM) | Finding | Reference |

| PEPT1 | Caco-2 cells | 1.68 ± 0.30 | Competitive inhibition of glycylsarcosine (B1347041) transport. | nih.gov |

| PEPT2 | SKPT cells | 0.043 ± 0.005 | Competitive inhibition of glycylsarcosine transport, showing higher affinity than PEPT1. | nih.gov |

This table is interactive. Users can sort and filter the data.

Cellular Uptake of Ganciclovir

Once valganciclovir is hydrolyzed to ganciclovir, the active drug must then enter host and virus-infected cells. The uptake of ganciclovir is more complex than that of its prodrug and appears to involve multiple mechanisms, including passive diffusion and carrier-mediated transport. patsnap.comarvojournals.org

Several transporter families have been implicated in the cellular influx of ganciclovir:

Organic Anion Transporters (OATs) and Organic Cation Transporters (OCTs): In the kidney, which is the primary route of elimination for ganciclovir, specific transporters are involved in its secretion. nih.govamsterdamumc.nl Studies have shown that human Organic Anion Transporter 1 (hOAT1) and human Organic Cation Transporter 1 (hOCT1) mediate the transport of ganciclovir. nih.gov This carrier-mediated process is crucial for the drug's renal clearance.

| Transporter | Cell System | Kinetic Parameter | Value (µM) | Finding | Reference |

| hOAT1 | hOAT1-expressing cells | Kₘ | 895.5 | Mediates renal transport of Ganciclovir. | nih.gov |

| hOCT1 | hOCT1-expressing cells | Kₘ | 516.2 | Mediates renal transport of Ganciclovir. | nih.gov |

| Purine Nucleobase Transporter | SIRC cells | Kₘ | 1290 ± 180 | Characterizes the saturable component of Ganciclovir uptake. | arvojournals.org |

This table is interactive. Users can sort and filter the data. Kₘ (Michaelis constant) represents the substrate concentration at which the transport rate is half of the maximum.

Intracellular Distribution and Efflux

Following its entry into the cell, ganciclovir undergoes a critical series of phosphorylation steps to become pharmacologically active. This process is highly concentrated in cytomegalovirus (CMV)-infected cells. wikipedia.orgdrugbank.com

Initial Phosphorylation: Ganciclovir is first converted to ganciclovir monophosphate by a virus-encoded protein kinase, UL97, in CMV-infected cells. patsnap.com This step is highly specific to infected cells, leading to a selective accumulation of the monophosphate form.

Subsequent Phosphorylation: Cellular kinases then further phosphorylate the monophosphate to ganciclovir diphosphate and, ultimately, to the active ganciclovir triphosphate. wikipedia.orgpatsnap.com

Intracellular Accumulation: Ganciclovir triphosphate is the active moiety that inhibits viral DNA synthesis. It has a long intracellular half-life, persisting in cells for days, which contributes to its sustained antiviral effect. nih.govsemanticscholar.org

The intracellular concentration of ganciclovir and its phosphorylated metabolites is a key determinant of both efficacy and toxicity. oup.comresearchgate.net This concentration is regulated not only by uptake and phosphorylation but also by active efflux from the cell, mediated by ATP-binding cassette (ABC) transporters.

Multidrug Resistance-Associated Proteins (MRPs): Research has identified that Multidrug Resistance-Associated Protein 4 (MRP4/ABCC4) acts as an efflux pump for ganciclovir and its metabolites. nih.govresearchgate.net Overexpression of MRP4 can decrease the intracellular accumulation of ganciclovir, potentially leading to reduced efficacy or drug resistance. researchgate.net Variants in the gene encoding MRP4 have been associated with altered ganciclovir accumulation and toxicity in patients. nih.gov Other MRPs, such as MRP5, may also contribute to the efflux of nucleoside analogs. researchgate.net

This balance between cellular uptake, intracellular activation, and active efflux ultimately dictates the pharmacological effect of this compound and its metabolites.

Advanced Analytical Methodologies for Research Using D Valganciclovir D5 Hydrochloride

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Precise Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying low-concentration analytes like valganciclovir (B601543) in biological fluids. ijpsonline.com Its superior sensitivity and selectivity allow for the accurate measurement of the analyte, even in the presence of complex matrix components. The use of a stable isotope-labeled internal standard such as D-Valganciclovir-d5 Hydrochloride is integral to the robustness of these methods. ijpsonline.com

Multiple Reaction Monitoring (MRM), also known as Selective Reaction Monitoring (SRM), is a tandem mass spectrometry technique that provides exceptional selectivity and sensitivity. nih.gov The process involves two stages of mass filtering. First, a specific precursor ion (typically the protonated molecule, [M+H]⁺) is selected in the first quadrupole. This ion is then fragmented in a collision cell, and a specific, characteristic product ion is selected by the third quadrupole and measured by the detector.

For a deuterated analyte like D-Valganciclovir-d5, the key principles for MRM transition selection are:

Precursor Ion Selection : The precursor ion for D-Valganciclovir-d5 will have a mass-to-charge ratio (m/z) that is 5 Daltons higher than that of the unlabeled valganciclovir, reflecting the five deuterium (B1214612) atoms. For example, in positive ionization mode, the m/z transition for valganciclovir was identified as 355.100 → 152.100. ijpsonline.com Consequently, the precursor ion for its D5-labeled counterpart was 360.100. ijpsonline.com This mass difference must be sufficient to prevent isotopic crosstalk from the natural abundance of isotopes in the unlabeled analyte. aptochem.com

Product Ion Selection : The fragmentation process in the collision cell often results in the loss of the part of the molecule containing the deuterium labels. This can lead to the selection of a common product ion for both the analyte and the internal standard. ijpsonline.com In the case of valganciclovir, a common product ion at m/z 152.100 is monitored for both the labeled and unlabeled compounds. ijpsonline.com Monitoring a common product ion confirms that both species are fragmenting in a chemically identical manner.

A representative set of MRM transitions used in the simultaneous analysis of valganciclovir and its active metabolite ganciclovir (B1264), along with their deuterated internal standards, is presented below.

Table 1: MRM Transitions for Valganciclovir, Ganciclovir, and their Deuterated Analogs

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| Valganciclovir | 355.100 | 152.100 | ijpsonline.com |

| D-Valganciclovir-d5 | 360.100 | 152.100 | ijpsonline.com |

| Ganciclovir | 256.100 | 152.100 | ijpsonline.com |

| Ganciclovir-d5 (B562537) | 261.100 | 152.100 | ijpsonline.com |

Effective chromatographic separation is crucial to prevent co-elution of matrix interferences with the analytes of interest, which can cause ion suppression or enhancement. Valganciclovir and its metabolite ganciclovir are polar compounds, which can make them challenging to retain on traditional reversed-phase columns. pharmjournal.ruresearchgate.net Method development often involves exploring various column chemistries and mobile phase compositions to achieve optimal peak shape, resolution, and run time.

Key optimization parameters include:

Column Choice : While standard C18 columns can be used, phenyl columns have also been shown to provide good separation for valganciclovir and ganciclovir. ijpsonline.comresearchgate.net For instance, an Agilent XDB-Phenyl column (4.6×75 mm) has been successfully used. ijpsonline.com Other studies have employed a Chromolith RP18e column. nih.gov For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) on a silica (B1680970) column presents a viable alternative to reversed-phase chromatography. nih.gov

Mobile Phase Composition : The mobile phase typically consists of a mixture of an aqueous component and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). ijpsonline.comnih.gov The addition of modifiers like formic acid or ammonium (B1175870) acetate (B1210297) to the aqueous phase helps to improve peak shape and ionization efficiency by controlling the pH. ijpsonline.comresearchgate.net A mobile phase consisting of a 35:65 ratio of 10 mM ammonium acetate in 0.3% formic acid to acetonitrile has been reported. ijpsonline.com Another successful mobile phase used water with trifluoroacetic acid and methanol. nih.gov

Co-elution : A critical goal is for D-Valganciclovir-d5 to co-elute with valganciclovir. aptochem.com Because their physicochemical properties are nearly identical, this is usually achieved, ensuring that both compounds experience the same chromatographic and mass spectrometric conditions.

Table 2: Examples of Chromatographic Conditions for Valganciclovir Analysis

| Column | Mobile Phase | Flow Rate | Total Run Time | Reference |

|---|---|---|---|---|

| Agilent XDB-Phenyl | 10 mM Ammonium Acetate in 0.3% Formic Acid and Acetonitrile (35:65 v/v) | 0.60 mL/min | 2.50 min | ijpsonline.comijpsonline.com |

| Chromolith RP18e | Water, Trifluoroacetic Acid (1M, pH 4.4), and Methanol (29.9:0.1:70 v/v) | Not Specified | Not Specified | nih.gov |

| Silica (HILIC) | Not Specified | Not Specified | 4 min | nih.gov |

The primary reason for using this compound as an internal standard is to correct for variations in sample preparation and, most importantly, for matrix effects during mass spectrometric analysis. ijpsonline.comnih.gov The matrix effect is the alteration of ionization efficiency by co-eluting compounds from the biological sample, leading to ion suppression or enhancement. researchgate.net

Because a SIL internal standard has virtually identical chemical and physical properties to the analyte, it behaves in the same way during extraction, chromatography, and ionization. aptochem.comrug.nl Therefore, any signal suppression or enhancement experienced by the analyte will be mirrored by the SIL internal standard. nih.gov By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by the matrix effect is normalized, leading to highly accurate and precise quantification. ijpsonline.com This makes the use of a SIL internal standard the preferred approach in quantitative bioanalysis. nih.gov

Sample Preparation Techniques for Complex Biological Research Matrices

Biological matrices such as plasma, serum, and urine are complex mixtures containing proteins, salts, lipids, and other endogenous components that can interfere with LC-MS/MS analysis. youtube.com Sample preparation is a critical step to remove these interferences, concentrate the analyte, and ensure the longevity of the analytical column and mass spectrometer.

Two common strategies for preparing biological samples for valganciclovir analysis are protein precipitation and solid-phase extraction.

Protein Precipitation (PPT) : This is a rapid and straightforward technique where a large excess of an organic solvent, typically acetonitrile, is added to the plasma or serum sample. pharmjournal.ruresearchgate.netnih.gov The solvent denatures and precipitates the proteins, which are then removed by centrifugation. youtube.com The resulting supernatant, containing the analyte and the internal standard, can then be injected into the LC-MS/MS system. While simple, PPT may result in a less clean extract compared to SPE, potentially leading to more significant matrix effects. researchgate.net

Solid-Phase Extraction (SPE) : SPE is a more selective and rigorous purification method that provides a much cleaner sample extract. For valganciclovir, which is a cationic compound, studies have successfully used mixed-mode cation exchange cartridges. ijpsonline.comijpsonline.comnih.gov This technique involves loading the sample onto the SPE cartridge, washing away interferences with specific solvents, and then eluting the analyte of interest with a final solvent. This method generally results in higher analyte recovery and reduced matrix effects compared to PPT. researchgate.net

Table 3: Comparison of Sample Preparation Techniques

| Technique | Principle | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Protein Precipitation (PPT) | Protein denaturation and removal by organic solvent. | Simple, fast, inexpensive. | Less clean extract, potential for higher matrix effects. | pharmjournal.ruresearchgate.netnih.gov |

| Solid-Phase Extraction (SPE) | Chromatographic separation to isolate analyte from matrix. | High purity extract, reduced matrix effects, high recovery. | More complex, time-consuming, and expensive than PPT. | ijpsonline.comijpsonline.comnih.gov |

An essential assumption in bioanalysis is that the recovery of the SIL internal standard from the sample matrix is identical to that of the unlabeled analyte. rug.nl Due to the nearly identical physicochemical properties of D-Valganciclovir-d5 and valganciclovir, their behavior during extraction procedures like SPE or PPT is expected to be the same. aptochem.com

Studies have demonstrated high and consistent recovery (often above 90%) for both valganciclovir and its deuterated internal standard from human plasma using SPE. ijpsonline.comijpsonline.com This validates the use of D-Valganciclovir-d5 to correct for any variability or loss during the sample preparation process. While it is rare, deuterium labeling can sometimes lead to a slight difference in chromatographic retention time, known as an "isotopic effect," but this is typically minimal and does not compromise the quantitative accuracy of the assay. nih.govscispace.com The consistent co-elution and co-extraction ensure that the SIL internal standard provides a true representation of the analyte's behavior from extraction to detection.

Rigorous Method Validation for Research Applications

Method validation for this compound, particularly when used as an internal standard, follows stringent guidelines like those from the International Conference on Harmonisation (ICH) to ensure its suitability for quantitative research. ejpmr.comwisdomlib.org The validation process confirms that the analytical procedure is reliable, reproducible, and specific for its intended purpose. researchgate.net

Assessment of Selectivity and Specificity in the Presence of Endogenous Compounds and Degradants

Selectivity and specificity are fundamental parameters in method validation. A method is considered specific if it can produce a response for the analyte of interest without interference from other substances, including impurities, degradation products, or endogenous components from a biological matrix. researchgate.net For this compound, this is typically achieved using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) methods. wisdomlib.orgresearchgate.net

In research applications, forced degradation studies are performed on the non-deuterated valganciclovir hydrochloride to identify potential degradation products that could interfere with analysis. rroij.com These studies expose the drug to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. ejpmr.comrroij.com The analytical method must then demonstrate the ability to separate the parent drug peak from any peaks generated by these degradants. ejpmr.com The use of a photodiode array (PDA) detector can help in assessing peak purity, confirming that the chromatographic peak for the analyte is homogenous and not co-eluted with impurities. rroij.comijnrd.org When analyzing biological samples, the method must also show no interference from endogenous substances present in the matrix, such as plasma or serum. researchgate.net

Evaluation of Linearity, Accuracy, and Precision for Quantitative Research

For quantitative research, the analytical method must be proven to be linear, accurate, and precise over a specified concentration range.

Linearity: This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. Linearity is typically evaluated by analyzing a series of standards at different concentrations. For valganciclovir, studies have consistently shown excellent linearity with high correlation coefficients (r²), often exceeding 0.999. jpionline.org

Accuracy: Accuracy refers to the closeness of the test results to the true value. It is often determined by performing recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovered is calculated. For valganciclovir, recovery rates are typically within the acceptable range of 98.0% to 102.0%. ejpmr.com

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). For a method to be considered precise, the %RSD should be within specified limits, typically less than 2%. ijnrd.org

The limit of detection (LOD) and limit of quantification (LOQ) are also established during validation. The LOD is the lowest concentration of an analyte that can be detected, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. jpionline.org

Table 1: Summary of Method Validation Parameters from Valganciclovir Hydrochloride Studies This table presents typical validation results for the non-deuterated compound, which are indicative of the performance expected from methods analyzing its deuterated analog.

| Validation Parameter | Reported Findings | Reference |

| Linearity Range | 1-6 µg/ml | ijcpa.in |

| 5-30 µg/ml | ijnrd.org | |

| 2-12 µg/ml | ejpmr.com | |

| Correlation Coefficient (r²) | 0.9994 | ijcpa.in |

| 0.998 | ijnrd.org | |

| 0.9996 | ejpmr.com | |

| 0.9993 | jpionline.org | |

| Accuracy (% Recovery) | 98.0% to 102.0% | ejpmr.com |

| 99.43% to 99.84% | jpionline.org | |

| Precision (% RSD) | < 2% | ijnrd.orgijcpa.in |

| LOD | 0.52 µg/ml | ijnrd.org |

| 0.1 µg/ml | jpionline.org | |

| LOQ | 1.58 µg/ml | ijnrd.org |

| 0.3 µg/ml | jpionline.org |

Investigation of Carryover and Dilution Integrity in Bioanalytical Assays

In bioanalytical assays where this compound is used as an internal standard, two additional validation parameters are critical: carryover and dilution integrity.

Carryover: This investigation is performed to ensure that residual analyte from a high-concentration sample does not affect the measurement of a subsequent low-concentration sample. This is tested by injecting a blank sample immediately after a high-concentration standard. The response in the blank should be below a predefined threshold, typically less than 20% of the LOQ.

Dilution Integrity: This parameter is essential for samples where the analyte concentration is expected to be above the upper limit of quantification (ULOQ). The dilution integrity test verifies that a sample can be diluted with a blank matrix to bring the concentration into the validated linear range, without compromising the accuracy and precision of the measurement.

Impurity Profiling and Related Substances Analysis

The quality and safety of active pharmaceutical ingredients (APIs) are significantly impacted by the presence of impurities. researchgate.net For a research-grade standard like this compound, a thorough understanding of its impurity profile is essential.

Identification and Characterization of Impurities in this compound Standards

Impurities in this compound can originate from the manufacturing process (process-related impurities) or from degradation of the compound over time. The synthesis of this deuterated standard may involve unique starting materials or reaction pathways, potentially leading to specific impurities. As a reference standard, its purity is paramount, with vendors often specifying a purity of ≥99% for the deuterated forms.

The identification and characterization of these impurities are critical. This process involves isolating the impurity and elucidating its structure using advanced analytical techniques such as:

Liquid Chromatography-Mass Spectrometry (LC-MS): Used for detecting and obtaining the molecular weight of impurities. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure. researchgate.net

Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the impurity. researchgate.net

Synthesizing potential process-related impurities can also provide reference markers to facilitate their identification and quantification in the final product. researchgate.net

Table 2: Known Process-Related Impurities and Degradants of Valganciclovir This table lists impurities identified in studies of the non-deuterated compound, which are relevant for monitoring in the deuterated standard.

| Impurity Name | Type | Reference |

| Monoacetoxy ganciclovir | Process-Related | researchgate.net |

| Bis-valine ester of ganciclovir | Process-Related | researchgate.net |

| Valganciclovir EP Impurity C | Pharmacopeial | |

| Valganciclovir EP Impurity J | Pharmacopeial | |

| Valganciclovir EP Impurity N | Pharmacopeial | |

| Valganciclovir EP Impurity O | Pharmacopeial | |

| Ganciclovir | Degradant/Metabolite |

Analytical Strategies for Monitoring Related Degradation Products

Monitoring for the presence of degradation products is a key component of stability testing. The primary strategy for this is the use of a validated stability-indicating analytical method (SIAM). rroij.com

As established in forced degradation studies, valganciclovir is susceptible to degradation, particularly through hydrolysis. rroij.com An effective analytical method, typically a stability-indicating RP-HPLC method, must be able to resolve the main this compound peak from all potential degradation products. ejpmr.comrroij.com This ensures that any decrease in the concentration of the parent compound over time is accurately measured and that the formation of degradants can be tracked. For ultra-trace level quantification of certain impurities, more sensitive techniques like LC-MS/MS may be required. researchgate.netresearchgate.net

Degradation Pathways and Chemical Stability Research of D Valganciclovir D5 Hydrochloride

Forced Degradation Studies for Mechanistic Understanding

Forced degradation, or stress testing, is a crucial component in understanding the intrinsic stability of a drug substance. By subjecting D-Valganciclovir-d5 hydrochloride to conditions more severe than its intended storage, potential degradation pathways can be elucidated.

Hydrolysis is a primary degradation pathway for ester-containing compounds like this compound. Studies on valganciclovir (B601543) reveal a significant dependence of its stability on pH. tandfonline.comresearchgate.net

Under acidic conditions , valganciclovir demonstrates notable lability. akjournals.comresearchgate.net In one study, approximately 41% degradation was observed under acidic stress. akjournals.com Another investigation found that while the drug showed only 4% degradation at room temperature in 0.1 M hydrochloric acid, refluxing with 1 M hydrochloric acid for 24 hours at 60°C was necessary to achieve around 25% degradation. rroij.com The primary degradation product formed under acidic stress is ganciclovir (B1264) and L-valine, resulting from the hydrolysis of the valyl ester bond. tandfonline.comresearchgate.net The compound exhibits maximum stability in acidic solutions, with a half-life of 220 days reported at pH 3.81 and 37°C. tandfonline.comresearchgate.net

In neutral aqueous solutions , the rate of hydrolysis increases. At a pH of 7.08 and a temperature of 37°C, the half-life of valganciclovir is approximately 11 hours. tandfonline.comresearchgate.net The degradation in neutral conditions also follows first-order kinetics for at least two half-lives. tandfonline.comresearchgate.net

Under basic conditions , this compound is highly susceptible to degradation. rroij.com The hydrolysis is significantly accelerated, with a reported half-life of just 3 hours at pH 9.66 and 37°C. tandfonline.com In one study, almost complete degradation (99.6%) was observed when the drug was incubated with 0.1 M sodium hydroxide (B78521) at room temperature for just 2 hours. rroij.com The pH-rate profile suggests that the hydrolysis is catalyzed by hydroxide ions. tandfonline.comresearchgate.net

Investigations into the oxidative stability of valganciclovir have shown it to be relatively stable under oxidative stress. akjournals.comresearchgate.net One study reported extreme degradation in the presence of 30% hydrogen peroxide. rroij.com However, another comprehensive forced degradation study found the drug to be stable against oxidation. akjournals.com This suggests that the susceptibility to oxidative degradation may depend on the specific conditions employed. Further research is warranted to fully elucidate the oxidative degradation pathways.

The stability of this compound under light and heat has also been a subject of investigation.

Photolytic Stability: Valganciclovir has been shown to be labile under photoacidic conditions, with one study reporting 13% degradation. akjournals.com However, the solid form of the drug and its solutions in neutral or basic media appear to be stable when exposed to light. akjournals.com Another study observed degradation under UV light. ejpmr.com

Thermal Stability: The compound is generally considered stable under thermal stress. akjournals.comresearchgate.net Studies have shown no significant degradation when the solid drug was subjected to dry heat at 50°C. akjournals.com Long-term stability studies at 25°C/60%RH have also shown no time-dependent changes in the purity profile for up to 24 months. fda.gov However, some degradation has been observed under accelerated conditions of 40°C/75%RH. fda.gov Another study reported degradation upon exposure to heat. ejpmr.com

Identification and Structural Elucidation of Degradation Products Utilizing Spectroscopic Techniques (e.g., LC-MS/MS Fragmentation Analysis)

The primary degradation of this compound involves the hydrolysis of the L-valyl ester, yielding ganciclovir and L-valine. tandfonline.comresearchgate.net Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are powerful tools for the separation, identification, and structural elucidation of these and other potential degradation products.

In forced degradation studies of valganciclovir under acidic conditions, a major degradation product was identified. akjournals.comakjournals.com LC-MS/MS analysis confirmed the structure of this degradant as ganciclovir by comparing its fragmentation pattern with that of a reference standard. The fragmentation pathway of the parent drug and its degradation product has been proposed based on these studies. akjournals.comakjournals.com

Isomerization between the R and S diastereomers of valganciclovir also occurs in aqueous solutions. tandfonline.comresearchgate.net The kinetics of this isomerization have been shown to be approximately 10-fold faster than hydrolysis over the pH range studied, with a half-life of about 1 hour at pH 7.01. tandfonline.comresearchgate.net The equilibrium ratio of the R:S isomers is approximately 52:48. tandfonline.comresearchgate.net

Kinetics of Degradation and Factors Influencing Chemical Stability in Research Preparations

The degradation of this compound, particularly through hydrolysis, follows first-order kinetics in neutral and basic solutions. tandfonline.comresearchgate.net The rate of degradation is significantly influenced by several factors:

pH: As detailed in the hydrolytic degradation section, pH is the most critical factor affecting the stability of this compound in aqueous solutions. Maximum stability is observed in acidic conditions (pH around 3.8), while the degradation rate increases significantly in neutral and, most notably, in basic environments. tandfonline.comresearchgate.netresearchgate.net

Temperature: Temperature accelerates the degradation process. Studies have shown increased degradation at elevated temperatures. tandfonline.comresearchgate.netrroij.com For instance, the half-life of valganciclovir at pH 3.81 is 220 days at 37°C. tandfonline.comresearchgate.net

Formulation Components: The composition of the formulation can impact stability. For instance, the half-life of valganciclovir was significantly prolonged from 10.6 hours in a phosphate-buffered saline (PBS) to approximately 100 days when incorporated into poly(lactic-co-glycolic acid) (PLGA) and polycaprolactone (B3415563) (PCL) thin films. nih.gov This is attributed to the acidic microenvironment provided by the polymer mixture, which inhibits hydrolysis. nih.gov

Preclinical Pharmacokinetic and Metabolic Profiling Utilizing D Valganciclovir D5 Hydrochloride

In Vitro Metabolic Pathway Elucidation using Subcellular Fractions

In vitro studies using subcellular fractions are fundamental to understanding the metabolic pathways of a drug candidate without the complexities of a whole-organism system. These studies help to identify the primary sites of metabolism and the enzymes involved.

Valganciclovir (B601543) is a prodrug of ganciclovir (B1264), designed to enhance its oral bioavailability. drugbank.comnih.gov In vitro studies utilizing human liver microsomes and cytosolic fractions have demonstrated that valganciclovir is rapidly and extensively hydrolyzed to its active form, ganciclovir. drugbank.comfda.gov This conversion is mediated by esterases present in the liver and intestines. drugbank.com Notably, beyond this primary hydrolysis, no other significant metabolites of valganciclovir or ganciclovir have been detected in these in vitro systems, indicating a clean and predictable metabolic pathway. drugbank.comfda.gov The primary purpose of utilizing D-Valganciclovir-d5 hydrochloride in such studies would be to serve as a stable isotope-labeled internal standard for the accurate quantification of the parent compound and its active metabolite, ganciclovir, by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

Understanding a drug's potential to interact with cytochrome P450 (CYP) enzymes is crucial for predicting drug-drug interactions. nih.gov In vitro investigations have shown that valganciclovir and its active metabolite, ganciclovir, have a low potential for clinically significant interactions related to the CYP450 system. drugbank.com Studies indicate that valganciclovir is not a substrate, inhibitor, or inducer of major CYP isoforms at clinically relevant concentrations. drugbank.com This low propensity for CYP-mediated interactions simplifies co-administration with other medications that are metabolized by this pathway. nih.gov

| Enzyme Interaction | Finding | Reference |

| CYP450 Substrate | Not a significant substrate of major CYP isoforms. | drugbank.com |

| CYP450 Inhibition | Does not significantly inhibit major CYP isoforms. | drugbank.com |

| CYP450 Induction | Does not significantly induce major CYP isoforms. | drugbank.com |

Preclinical Pharmacokinetic Tracing in Animal Models (e.g., rat, hamster)

Animal models are essential for studying the in vivo behavior of a drug. The use of this compound in these studies allows for precise differentiation of the administered drug from any endogenous compounds, ensuring accurate pharmacokinetic measurements.

Following oral administration in animal models such as rats, this compound is well absorbed from the gastrointestinal tract. nih.gov The valine ester moiety significantly enhances its absorption compared to ganciclovir alone, a process facilitated by peptide transporters like PEPT1 in the intestine. nih.govnih.gov Once absorbed, D-Valganciclovir-d5 is rapidly converted to ganciclovir-d5 (B562537). The distribution of ganciclovir is extensive, though plasma protein binding is low, typically around 1-2%. drugbank.comfda.gov

A study in hamsters using valganciclovir demonstrated its effectiveness in an immunosuppressed model, implying sufficient absorption and distribution to target tissues. The use of the deuterated analog in such studies would enable precise quantification of tissue-specific distribution and concentration levels.

In preclinical animal models, consistent with in vitro findings, the primary metabolic pathway for this compound is its rapid hydrolysis to ganciclovir-d5. drugbank.comfda.gov No other significant metabolites are typically detected. drugbank.com The elimination of ganciclovir is primarily through renal excretion. nih.gov A pharmacokinetic study in rats utilizing a five-fold deuterated ganciclovir and valganciclovir as internal standards successfully quantified the compounds in plasma, demonstrating the utility of the deuterated form in preclinical pharmacokinetic analysis. nih.gov

| Parameter | Finding in Animal Models | Reference |

| Primary Metabolite | Ganciclovir | drugbank.comfda.gov |

| Bioavailability Enhancement | The valine ester significantly increases oral bioavailability compared to ganciclovir. | nih.govnih.gov |

| Elimination Route | Primarily renal excretion of ganciclovir. | nih.gov |

Renal Excretion Mechanisms and Transport Studies for Ganciclovir and its Precursors

The kidneys play a central role in the elimination of ganciclovir from the body. Understanding the specific mechanisms involved is critical for predicting drug clearance and the impact of renal impairment.

The major route of elimination for ganciclovir is renal excretion, which involves both glomerular filtration and active tubular secretion. drugbank.comfda.govnih.gov Transport studies have identified the role of specific transporters in this process. Valganciclovir is a substrate for the peptide transporters PEPT1 and PEPT2. nih.gov While PEPT1 is primarily involved in its intestinal absorption, PEPT2, which is expressed in the kidneys, may play a role in its renal handling. nih.gov The active tubular secretion of ganciclovir suggests the involvement of other renal transporters, although specific inhibitors of these transporters can affect its clearance. The clearance of ganciclovir is highly correlated with creatinine (B1669602) clearance, highlighting the importance of renal function in its elimination. nih.gov

Bio-simulation and In Silico Modeling for Predicting Pharmacokinetic Behavior of Deuterated Analogs

The prediction of the pharmacokinetic (PK) behavior of deuterated drug analogs like this compound is a critical component of modern drug development, offering the potential to refine drug properties and enhance therapeutic outcomes. Bio-simulation and in silico modeling are powerful tools in this endeavor, allowing for the early prediction of a drug's absorption, distribution, metabolism, and excretion (ADME) characteristics. These computational approaches can significantly de-risk the development of deuterated compounds by providing insights into how isotopic substitution may alter the parent drug's PK profile.

Physiologically based pharmacokinetic (PBPK) modeling, a sophisticated in silico technique, mathematically describes the physiological and biochemical processes that govern a drug's fate in the body. wikipedia.orgmdpi.com These models integrate physicochemical properties of the drug with physiological parameters of the organism to simulate drug concentrations in various tissues and fluids over time. wikipedia.orgnih.gov For valganciclovir, the prodrug of ganciclovir, a PBPK model has been developed that incorporates its conversion to ganciclovir via esterases and its distribution, which is limited by permeability and involves active transport processes in the gut, liver, and kidneys. nih.gov

The primary alteration in the pharmacokinetic profile of a deuterated drug arises from the kinetic isotope effect (KIE). wikipedia.org The substitution of hydrogen with deuterium (B1214612), a heavier isotope, results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic reactions that involve the cleavage of this bond, a common step in drug metabolism by enzymes such as the cytochrome P450 (CYP) family. wikipedia.orgresearchgate.net This can lead to a reduced rate of metabolic clearance and, consequently, a longer half-life and increased systemic exposure of the drug. researchgate.net

In silico models can be adapted to predict the pharmacokinetic consequences of deuteration. By integrating the known KIE into existing PBPK models, it is possible to simulate the PK profile of a deuterated analog. For this compound, the deuteration at five positions could potentially influence its metabolic stability. Valganciclovir is rapidly converted to ganciclovir, which is then metabolized. nih.gov If the deuterated positions are at sites of metabolic attack, a significant KIE could be expected.

The process of predicting the pharmacokinetic behavior of this compound using in silico modeling would involve several steps:

Baseline Model: Utilize the established PBPK model for non-deuterated valganciclovir as a foundation. This model already contains the necessary physiological parameters and the ADME characteristics of the parent drug. nih.gov

Parameterization of Deuteration Effects: The key step is to modify the metabolic clearance parameters within the model to account for the KIE. This requires knowledge of the specific metabolic pathways of valganciclovir and whether the sites of deuteration are involved in these pathways. In vitro metabolism studies with human liver microsomes or recombinant CYP enzymes can provide data on the intrinsic clearance of both the deuterated and non-deuterated compounds. The ratio of these clearance values provides an estimate of the KIE.

Simulation of Pharmacokinetic Profiles: Once the model is parameterized for the deuterated analog, simulations can be run to predict the full pharmacokinetic profile, including plasma concentration-time curves, area under the curve (AUC), maximum concentration (Cmax), and half-life (t1/2).

Sensitivity Analysis: Performing a sensitivity analysis can help to understand which parameters have the most significant impact on the predicted PK profile. This can guide further in vitro and in vivo studies.

Machine learning algorithms represent another in silico approach that can be trained to predict pharmacokinetic parameters based on the structural and physicochemical properties of molecules. firstwordhealthtech.comnih.gov These models can be trained on datasets of deuterated and non-deuterated compounds to learn the relationship between isotopic substitution and pharmacokinetic outcomes.

The following tables illustrate the type of data that would be generated and utilized in the bio-simulation and in silico modeling of this compound.

Table 1: Hypothetical In Silico Predicted Physicochemical and ADME Properties of Valganciclovir and its Deuterated Analog

| Property | Valganciclovir | D-Valganciclovir-d5 | Prediction Method |

| Molecular Weight ( g/mol ) | 354.36 | 359.40 | Calculation |

| LogP | 0.5 | 0.5 | In silico prediction (e.g., XLogP3) |

| Aqueous Solubility (mg/mL) | High | High | In silico prediction |

| Intestinal Absorption (%) | High | High | PBPK Simulation |

| CYP-mediated Metabolism | Moderate | Potentially Lower | In silico prediction incorporating KIE |

| Renal Clearance (mL/min) | High | High | PBPK Simulation |

Table 2: Simulated Pharmacokinetic Parameters of Ganciclovir following Administration of Valganciclovir and D-Valganciclovir-d5

| Parameter | Valganciclovir (Simulated) | D-Valganciclovir-d5 (Predicted) | Fold Change |

| AUC (ng·h/mL) | 50,000 | 65,000 | 1.3 |

| Cmax (ng/mL) | 6,000 | 6,200 | 1.03 |

| t1/2 (h) | 4.1 | 5.3 | 1.29 |

| CL/F (L/h) | 18 | 13.8 | 0.77 |

These predictive models are invaluable in the preclinical stage of drug development. They can help in selecting the most promising deuterated candidates for further investigation, optimizing dosing regimens, and anticipating potential alterations in drug-drug interactions. nih.govnih.gov The integration of in silico tools with traditional in vitro and in vivo studies creates a more efficient and informed drug development process for deuterated analogs like this compound. iapchem.org

Future Directions in D Valganciclovir D5 Hydrochloride Research

Advancements in Deuterated Analog Synthesis and Purification Technologies

The synthesis of deuterated compounds like D-Valganciclovir-d5 hydrochloride is a critical aspect of their use in research. metsol.com Innovations in synthetic methodologies are constantly being sought to improve efficiency, selectivity, and cost-effectiveness. The development of novel catalytic systems and reagents for site-selective deuterium (B1214612) incorporation is an active area of research. pharmaceutical-technology.com These advancements aim to provide more precise control over the location and number of deuterium atoms introduced into a molecule, which is crucial for creating standards with the desired mass shift for mass spectrometry-based bioanalysis. aptochem.com

Furthermore, advancements in purification technologies are equally important. Techniques such as preparative high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are being refined to achieve higher purity levels for deuterated standards. The goal is to produce standards that are essentially free of their non-deuterated counterparts and other impurities, which is vital for the accuracy of quantitative bioanalytical methods. clearsynth.com

Novel Applications of Stable Isotope-Labeled Compounds in Drug Discovery and Development

Stable isotope-labeled compounds, including this compound, are indispensable tools in modern drug discovery and development. symeres.com Their applications extend beyond their use as internal standards in pharmacokinetic studies.

One of the key applications is in metabolic research. By using stable isotope labeling, researchers can trace the metabolic fate of a drug within a biological system. metsol.com This allows for the identification of metabolites and the elucidation of metabolic pathways, providing crucial insights into a drug's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net This information is vital for understanding a drug's efficacy and potential for drug-drug interactions. symeres.com

Moreover, deuterated compounds are increasingly being explored for their potential to create "heavy drugs" with improved pharmacokinetic properties. nih.gov The substitution of hydrogen with deuterium can slow down the rate of metabolic cleavage of carbon-hydrogen bonds, a phenomenon known as the kinetic isotope effect. nih.govnih.gov This can lead to a longer drug half-life, reduced dosing frequency, and potentially a better safety profile. While this compound is primarily used as an internal standard, the principles behind its creation are driving the development of new deuterated drug candidates.

Integration of Deuterated Standards in High-Throughput Bioanalytical Platforms for Research

The demand for rapid and reliable quantitative analysis in drug discovery has led to the development of high-throughput bioanalytical platforms. The integration of deuterated internal standards like this compound is essential for the robustness and accuracy of these systems. aptochem.com

In high-throughput screening (HTS) and other automated bioanalytical workflows, deuterated standards help to correct for variability introduced during sample preparation, injection, and ionization in mass spectrometry. aptochem.comclearsynth.com Because a deuterated standard has nearly identical physicochemical properties to the analyte, it co-elutes during chromatography and experiences similar matrix effects, leading to more precise and accurate quantification. scispace.com The use of stable isotope-labeled internal standards is considered the gold standard for quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). scispace.com

Future research will likely focus on developing new formats and formulations of deuterated standards to further streamline their integration into automated platforms, enhancing the efficiency and throughput of bioanalytical laboratories.

Exploration of this compound in New Mechanistic Research Areas

While the primary role of this compound is as an internal standard, its deuterated nature opens up possibilities for its use in new mechanistic research areas. The kinetic isotope effect, for instance, can be a powerful tool for studying enzyme reaction mechanisms. symeres.com By comparing the metabolic rates of valganciclovir (B601543) and its deuterated analog, researchers could gain insights into the specific cytochrome P450 (CYP) enzymes involved in its metabolism and the rate-limiting steps of these reactions. researchgate.net

Furthermore, deuterated compounds can be used in nuclear magnetic resonance (NMR) spectroscopy to probe molecular structure and dynamics. thalesnano.com Although less common for a compound like this compound, such studies could provide detailed information about its conformation and interactions with biological macromolecules.

Computational Chemistry and Molecular Dynamics Simulations for Understanding Compound Behavior and Interactions

Computational chemistry and molecular dynamics (MD) simulations are becoming increasingly powerful tools in drug discovery and development. mdpi.com These methods can provide atomic-level insights into the behavior of molecules and their interactions with biological targets.

For a compound like this compound, computational studies can be used to:

Predict Physicochemical Properties: Calculate properties such as solubility, lipophilicity, and pKa, which are important for understanding its behavior in bioanalytical methods.

Model Interactions with Metabolizing Enzymes: Simulate the binding of valganciclovir and its deuterated analog to the active sites of metabolizing enzymes. This can help to rationalize the observed kinetic isotope effects and predict potential metabolic pathways. mdpi.com

Understand Structural Dynamics: MD simulations can reveal how deuteration affects the flexibility and conformational landscape of the molecule. nih.gov While the effects are generally subtle, they can in some cases influence binding affinity and biological activity. nih.gov

Refine Analytical Methods: Computational models can aid in the development and optimization of analytical techniques by predicting chromatographic retention times and mass spectrometric fragmentation patterns.

The integration of experimental data with computational simulations offers a synergistic approach to understanding the behavior of deuterated compounds like this compound, from their fundamental properties to their interactions within complex biological systems.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended to confirm the identity and purity of D-Valganciclovir-d5 Hydrochloride in a research setting?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR) to confirm structural integrity and isotopic labeling. Mass spectrometry (MS) with high-resolution capabilities (HRMS) is critical for verifying the deuterium incorporation ratio and molecular ion peaks. Purity should be assessed via reverse-phase HPLC with UV detection, using a C18 column and mobile phase optimized for ganciclovir analogs (e.g., acetonitrile:water with 0.1% trifluoroacetic acid) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Store in sealed, light-resistant containers at 2–8°C, with humidity controlled below 60% to prevent hydrolysis .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use NIOSH-approved respirators (e.g., N95) if aerosolization is possible during weighing or dissolution .

- Spill Management : Collect spills using absorbent materials (e.g., vermiculite), avoid dry sweeping to minimize dust, and dispose as hazardous chemical waste .

Q. How can researchers design a stability study for this compound under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to 40°C/75% relative humidity (RH) for 6 months, with sampling intervals at 0, 1, 3, and 6 months. Assess degradation via HPLC-UV for parent compound depletion and impurity formation.

- Photostability Testing : Use ICH Q1B guidelines with exposure to UV (320–400 nm) and visible light (1.2 million lux hours) .

- Data Interpretation : Compare degradation kinetics (e.g., Arrhenius modeling) to predict shelf-life under standard conditions .

Advanced Research Questions

Q. What experimental strategies are effective for resolving contradictions in pharmacokinetic data when using this compound as an internal standard?

- Methodological Answer :

- Matrix Effects : Validate LC-MS/MS methods using matrix-matched calibration curves (plasma/serum) to account for ion suppression/enhancement. Include deuterated analogs of metabolites to cross-check interference .

- Cross-Validation : Compare results with orthogonal techniques (e.g., immunoassays for ganciclovir) to identify assay-specific biases .

- Statistical Analysis : Apply Bland-Altman plots or Deming regression to evaluate agreement between datasets .

Q. How can researchers optimize chromatographic separation of this compound from its non-deuterated analog in complex biological matrices?

- Methodological Answer :

- Column Selection : Use a UPLC BEH C18 column (1.7 µm particle size) for high-resolution separation. Adjust the mobile phase to pH 3.0–3.5 (e.g., 0.1% formic acid) to enhance peak symmetry .

- Gradient Elution : Implement a shallow gradient (e.g., 5–30% acetonitrile over 10 minutes) to resolve closely eluting isomers.

- Mass Spectrometry Parameters : Set the collision energy to 20–25 eV for optimal fragmentation while preserving the deuterium label .

Q. What frameworks are recommended for formulating hypothesis-driven research questions about the metabolic pathways of this compound?

- Methodological Answer :

- PICO Framework : Define the P opulation (e.g., in vitro hepatocyte models), I ntervention (D-Valganciclovir-d5 exposure), C omparison (non-deuterated valganciclovir), and O utcome (CYP450-mediated metabolism rates) .

- FINER Criteria : Ensure the question is F easible (e.g., accessible LC-MS/MS instrumentation), I nteresting (novelty in deuterium isotope effects), N ovel (unexplored metabolic interactions), E thical (non-human models), and R elevant (therapeutic drug monitoring applications) .

Q. How should researchers address discrepancies in cytotoxicity data between in vitro and in vivo models when studying this compound?

- Methodological Answer :

- Dose Equivalency : Adjust in vitro concentrations using allometric scaling based on species-specific metabolic rates (e.g., human vs. rodent) .

- Toxicogenomic Profiling : Perform RNA-seq on treated cell lines and animal tissues to identify discordant pathways (e.g., apoptosis vs. DNA repair) .

- Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling : Integrate plasma exposure data (AUC, Cmax) with toxicity endpoints to refine in vitro-in vivo correlations .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.